molecular formula C22H24O5S B2805738 6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 904438-98-8

6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2805738
CAS No.: 904438-98-8
M. Wt: 400.49
InChI Key: MTDNAJKLNBSOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family This compound features a hexyl group, a hydroxyl group, and a 4-methylphenylsulfonyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including Friedel-Crafts acylation, sulfonation, and subsequent modifications to introduce the hexyl and hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The sulfonyl group can be reduced to a sulfide or thiol.

  • Substitution: : The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring a strong base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of sulfides or thiols.

  • Substitution: : Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one can be employed as a probe to study enzyme activities or as a potential inhibitor for specific biological targets.

Medicine

In the medical field, this compound has shown potential as a therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

  • 6-Hexyl-7-hydroxy-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-4-one

Uniqueness

6-Hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the hexyl group and the sulfonyl group provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

6-hexyl-7-hydroxy-3-(4-methylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5S/c1-3-4-5-6-7-16-12-17-13-21(22(24)27-20(17)14-19(16)23)28(25,26)18-10-8-15(2)9-11-18/h8-14,23H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDNAJKLNBSOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.